Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Description
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam (5-oxopyrrolidine) ring substituted with an ethyl ester group at the 3-position and a 4-bromo-2-fluorophenyl moiety at the 1-position. The compound’s molecular formula is C₁₃H₁₃BrFNO₃, with a molecular weight of 330.15 g/mol. Its structural features, including the electron-withdrawing bromo and fluoro substituents on the aromatic ring and the polar ester and lactam groups, make it a candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors influenced by halogenated aromatic systems .
Properties
IUPAC Name |
ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c1-2-19-13(18)8-5-12(17)16(7-8)11-4-3-9(14)6-10(11)15/h3-4,6,8H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLNNHFHYCLNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromo-2-fluoroaniline and ethyl acetoacetate under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires the use of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Substitutions
Key Observations :
- Halogen Positioning : The 4-bromo-2-fluorophenyl group in the target compound provides steric and electronic effects distinct from analogs like the 4-fluorophenyl group in ’s benzimidazole derivative. Bromine’s bulkiness may hinder rotation, while fluorine enhances electronegativity, influencing binding to hydrophobic pockets .
- Core Heterocycles : Pyrrolidone (target) vs. quinazoline (3c) or benzimidazole () alters solubility and target selectivity. Pyrrolidones are more polar, favoring aqueous solubility, whereas quinazolines are rigid and often used in kinase inhibitors .
- Functional Groups: The ethyl ester in the target compound contrasts with the carboxamide in ’s pyrrolo-pyridazine.
Pharmacological and Industrial Relevance
- Target Compound: Discontinued commercial status () suggests challenges in scalability or stability. Its pyrrolidone core is common in nootropics and anticonvulsants, but halogenated analogs may face toxicity concerns .
- Quinazoline Derivatives (3c) : Used in kinase inhibition (e.g., EGFR inhibitors), where nitro groups facilitate covalent binding. The target’s lack of a nitro group may reduce off-target reactivity .
- Benzimidazole-Pyridine Hybrids () : Demonstrate broader applications in antiviral and anticancer research due to extended aromatic systems, unlike the simpler target molecule .
Biological Activity
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrFNO₃ |
| Molecular Weight | 330.15 g/mol |
| CAS Number | 1239731-93-1 |
| MDL Number | MFCD16630891 |
| Storage Temperature | Ambient |
The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological interactions .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinities due to their electron-withdrawing effects, which may modulate the activity of these targets.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key enzymes involved in cellular processes. For instance, studies on related pyrrolidine derivatives have shown significant inhibitory effects on enzymes such as PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP has been linked to increased sensitivity of cancer cells to chemotherapy .
Antitumor Activity
In a notable study, a compound structurally related to this compound demonstrated potent antitumor activity by inhibiting PARP1 and PARP2 with low nanomolar IC50 values. This suggests that similar derivatives could be explored for their potential use in cancer therapy, particularly for tumors with BRCA mutations .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary assessments indicate that compounds with this structure may exhibit favorable absorption and distribution characteristics, although detailed studies are needed to confirm these findings.
Future Directions
Given the promising biological activity associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the compound's structure to enhance its potency and selectivity against desired targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
